4-Methylcyclohexane-1,3-diamine

Catalog No.
S1506792
CAS No.
13897-55-7
M.F
C7H16N2
M. Wt
128.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylcyclohexane-1,3-diamine

CAS Number

13897-55-7

Product Name

4-Methylcyclohexane-1,3-diamine

IUPAC Name

4-methylcyclohexane-1,3-diamine

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

InChI

InChI=1S/C7H16N2/c1-5-2-3-6(8)4-7(5)9/h5-7H,2-4,8-9H2,1H3

InChI Key

QTKDDPSHNLZGRO-UHFFFAOYSA-N

SMILES

CC1CCC(CC1N)N

Canonical SMILES

CC1CCC(CC1N)N

The exact mass of the compound 4-Methylcyclohexane-1,3-diamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Methylcyclohexane-1,3-diamine (CAS: 13897-55-7), commonly referred to as HTDA, is a low-viscosity cycloaliphatic diamine primarily utilized as an advanced curing agent for epoxy resins and a chain extender in polyurethane elastomers. Characterized by its low molecular weight (128.22 g/mol) and exceptionally low dynamic viscosity (5–15 mPa·s at 25 °C), HTDA serves as a critical building block for structural adhesives, heavy-duty coatings, and large-scale composite matrices. Unlike standard linear aliphatic amines, its methylated cyclohexane backbone imparts a distinct balance of mechanical rigidity, elevated glass transition temperatures (Tg), and chemical resistance, making it a preferred precursor for non-yellowing alicyclic diisocyanates (HTDI) and solvent-free thermoset formulations[1].

Substituting 4-Methylcyclohexane-1,3-diamine (HTDA) with conventional cycloaliphatic or aliphatic diamines, such as Isophorone diamine (IPDA) or Hexamethylenediamine (HMDA), frequently results in processability bottlenecks and compromised surface finishes. While IPDA is a common benchmark, it exhibits lower carbamate stability in high-humidity, low-temperature environments, leading to amine blushing—a cloudy surface defect that requires costly mechanical rework in coating applications. Furthermore, replacing HTDA with purely linear aliphatic amines like HMDA drastically reduces the glass transition temperature (Tg) and flexural strength of the cured matrix due to the lack of steric hindrance provided by the cycloaliphatic ring. In large-scale composite manufacturing, such as wind turbine blades, failing to utilize HTDA's ultra-low viscosity profile forces formulators to rely on volatile solvents or slower-curing polyetheramines, compromising both mechanical integrity and environmental compliance [1].

Viscosity Reduction and Solvent-Free Processability

HTDA demonstrates a dynamic viscosity of 5–15 mPa·s at 25 °C, which is significantly lower than standard cycloaliphatic curing agents. When utilized as a co-curing agent in highly viscous or solid biobased epoxy systems (such as vanillin-based imine resins), the incorporation of HTDA drastically lowers the activation energy of curing and reduces the overall system viscosity. This eliminates the necessity for large volumes of processing solvents required by baseline solid curing agents, enabling efficient mold filling and wetting of reinforcement fibers[1].

Evidence DimensionDynamic Viscosity at 25 °C
Target Compound Data5–15 mPa·s
Comparator Or BaselineStandard solid biobased curing agents (e.g., VBI-HMDA) and conventional IPDA
Quantified DifferenceSubstantial reduction in formulation viscosity and curing activation energy compared to solvent-heavy baseline systems
Conditions25 °C, evaluated in diglycidyl ether of bisphenol F (DGEBF) and DGEBA epoxy matrices

Allows manufacturers to formulate low-VOC, high-solids epoxy composites and coatings that easily penetrate dense fiber reinforcements without sacrificing structural integrity.

Amine Blushing Resistance in High-Humidity Environments

In low-temperature and high-humidity curing environments, cycloaliphatic amines often react with atmospheric carbon dioxide and moisture to form carbamates, resulting in a white, cloudy surface exudate known as amine blushing. HTDA exhibits exceptionally high carbamate stability compared to industry-standard mixtures containing Isophorone diamine (IPDA) and m-Xylylenediamine (MXDA). Formulations utilizing HTDA resist this degradation, maintaining optical clarity and high gloss without the need for post-cure surface grinding or recoating[1].

Evidence DimensionCarbamate formation and surface gloss under high humidity
Target Compound DataHigh carbamate stability; maintains high gloss and clear finish
Comparator Or BaselineIPDA and MXDA complex adducts
Quantified DifferenceEliminates the low-temperature/high-humidity blushing and turbidity associated with IPDA/MXDA benchmarks
ConditionsAmbient curing under high-humidity, low-temperature atmospheric conditions

Drastically reduces labor and rework costs in heavy-duty protective coatings, flooring, and transparent decorative casting by ensuring a defect-free cure.

Thermomechanical Enhancement in Polymer Matrices

The methylated cycloaliphatic structure of HTDA provides critical steric hindrance that linear aliphatic amines lack. When compared to aliphatic amine-derived epoxy polymers (such as those cured with HMDA), systems incorporating HTDA demonstrate a ~52% higher glass transition temperature (Tg) and a ~37% increase in flexural strength. In specific biobased imine thermoset studies, increasing the weight ratio of HTDA pushed Tg values to 95–110 °C and flexural strength to 106–122 MPa, delivering a quantified balance of rigidity and thermal resistance [1].

Evidence DimensionGlass Transition Temperature (Tg) and Flexural Strength
Target Compound DataTg of 95–110 °C; Flexural strength of 106–122 MPa
Comparator Or BaselineLinear aliphatic amine (HMDA) cured epoxy polymers
Quantified Difference~52% higher Tg and ~37% higher flexural strength for the cycloaliphatic HTDA system
ConditionsCured epoxy thermosets evaluated via Dynamic Mechanical Analysis (DMA) and strength testing

Empowers procurement teams to select a curing agent that guarantees high-temperature structural stability for advanced composites, such as wind turbine blades and aerospace components.

Large-Scale Composite Matrix Manufacturing (Wind Turbine Blades)

Driven by its ultra-low viscosity (5–15 mPa·s) and excellent fiber-wetting capabilities, HTDA is a highly effective curing agent for vacuum infusion and resin transfer molding (RTM) of large-scale composites. It allows for the production of wind turbine blades exceeding 80 meters in length, where standard IPDA or polyetheramine systems struggle with viscosity and pot-life constraints [1].

Heavy-Duty, High-Gloss Protective Coatings

Because of its carbamate stability and resistance to amine blushing, HTDA is recommended for formulating marine coatings, industrial floorings, and heavy-duty protective paints. It ensures a high-gloss, defect-free finish even when applied in challenging, high-humidity, or low-temperature environments [1].

Non-Yellowing Polyurethane Elastomers and Diisocyanates

HTDA serves as a critical chain extender and precursor for alicyclic diisocyanates (HTDI). By forming stable urea linkages without the aromatic rings that cause UV degradation, it enables the synthesis of light-stable, non-yellowing polyurethane elastomers and sealants required for long-term outdoor weathering resistance [2].

Physical Description

Liquid

XLogP3

0.1

GHS Hazard Statements

Aggregated GHS information provided by 116 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (28.45%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (71.55%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (71.55%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

13897-55-7

General Manufacturing Information

Paint and coating manufacturing
Plastic material and resin manufacturing
1,3-Cyclohexanediamine, 4-methyl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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